Cas no 25554-84-1 ((Ethoxycarbonothioyl)thioacetic Acid)

(Ethoxycarbonothioyl)thioacetic Acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid,2-[(ethoxythioxomethyl)thio]-
- [(Ethoxycarbonothioyl)thio]acetic acid
- (Ethoxycarbonothioyl)thioacetic Acid
-
- MDL: MFCD00022145
- インチ: InChI=1S/C5H8O3S2/c1-2-8-5(9)10-3-4(6)7/h2-3H2,1H3,(H,6,7)
- InChIKey: CZLONQRTHUAGMG-UHFFFAOYSA-N
- ほほえんだ: CCOC(=S)SCC(=O)O
計算された属性
- せいみつぶんしりょう: 179.99154
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 46.53
(Ethoxycarbonothioyl)thioacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB415839-1 g |
[(Ethoxycarbonothioyl)thio]acetic acid; 95% |
25554-84-1 | 1g |
€322.50 | 2023-04-24 | ||
abcr | AB415839-5 g |
[(Ethoxycarbonothioyl)thio]acetic acid; 95% |
25554-84-1 | 5g |
€907.00 | 2023-04-24 | ||
abcr | AB415839-500 mg |
[(Ethoxycarbonothioyl)thio]acetic acid; 95% |
25554-84-1 | 500MG |
€254.60 | 2022-03-02 | ||
abcr | AB415839-1g |
[(Ethoxycarbonothioyl)thio]acetic acid, 95%; . |
25554-84-1 | 95% | 1g |
€230.50 | 2025-02-13 | |
A2B Chem LLC | AF46853-250mg |
[(Ethoxycarbonothioyl)thio]acetic acid |
25554-84-1 | 95% | 250mg |
$142.00 | 2024-04-20 | |
eNovation Chemicals LLC | D658934-1g |
[(Ethoxycarbonothioyl)thio]acetic Acid |
25554-84-1 | 95% | 1g |
$325 | 2025-02-18 | |
eNovation Chemicals LLC | D658934-1g |
[(Ethoxycarbonothioyl)thio]acetic Acid |
25554-84-1 | 95% | 1g |
$325 | 2024-08-03 | |
abcr | AB415839-500mg |
[(Ethoxycarbonothioyl)thio]acetic acid, 95%; . |
25554-84-1 | 95% | 500mg |
€178.10 | 2025-02-13 | |
A2B Chem LLC | AF46853-10g |
[(Ethoxycarbonothioyl)thio]acetic acid |
25554-84-1 | >95% | 10g |
$1412.00 | 2023-12-31 | |
A2B Chem LLC | AF46853-5g |
[(Ethoxycarbonothioyl)thio]acetic acid |
25554-84-1 | 95% | 5g |
$1097.00 | 2024-04-20 |
(Ethoxycarbonothioyl)thioacetic Acid 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
(Ethoxycarbonothioyl)thioacetic Acidに関する追加情報
Introduction to (Ethoxycarbonothioyl)thioacetic Acid and Its Significance in Modern Chemical Research
CAS No. 25554-84-1 is a unique chemical compound that has garnered attention in the field of pharmaceutical and chemical research due to its versatile applications. The compound, formally known as (Ethoxycarbonothioyl)thioacetic Acid, represents a fascinating intersection of organic chemistry and biochemistry, offering potential benefits in the development of novel therapeutic agents and synthetic methodologies.
The molecular structure of (Ethoxycarbonothioyl)thioacetic Acid features a combination of functional groups that make it particularly interesting for researchers. The presence of both ethoxy and thioacetic components provides a rich framework for chemical modifications, enabling the synthesis of complex derivatives with tailored properties. This adaptability has positioned the compound as a valuable intermediate in various synthetic pathways, particularly those involving the construction of heterocyclic compounds and peptidomimetics.
In recent years, there has been a growing interest in exploring the pharmacological potential of (Ethoxycarbonothioyl)thioacetic Acid. Studies have indicated that this compound exhibits promising activities as a modulator of biological pathways, particularly those involved in inflammation and metabolic disorders. Researchers have been investigating its effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the production of pro-inflammatory mediators. Preliminary findings suggest that derivatives of this compound may offer novel approaches to developing anti-inflammatory therapies with improved selectivity and reduced side effects.
The synthetic utility of (Ethoxycarbonothioyl)thioacetic Acid has also been highlighted in several cutting-edge research publications. Its role as a building block in the construction of sulfur-containing heterocycles has opened up new avenues for drug discovery. For instance, researchers have utilized this compound to synthesize thiazole and thiophene derivatives, which are known for their broad spectrum of biological activities. These derivatives have shown potential in preclinical studies as inhibitors of bacterial enzymes and as antioxidants, underscoring the versatility of (Ethoxycarbonothioyl)thioacetic Acid in medicinal chemistry.
Advances in computational chemistry have further enhanced the understanding of how (Ethoxycarbonothioyl)thioacetic Acid interacts with biological targets. Molecular modeling studies have revealed insights into its binding mechanisms with enzymes and receptors, providing a rational basis for designing more effective derivatives. These computational approaches have been complemented by experimental validations, where X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structural integrity of synthesized analogs.
The environmental impact of using (Ethoxycarbonothioyl)thioacetic Acid as a research tool has also been considered. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have guided these initiatives, emphasizing the use of renewable resources and catalytic methods that enhance efficiency while reducing environmental footprint.
Future directions in the study of (Ethoxycarbonothioyl)thioacetic Acid include exploring its applications in nanotechnology and materials science. The compound's ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent in drug delivery systems. Additionally, its potential role in designing smart materials with responsive properties has sparked interest among materials scientists.
In conclusion, (Ethoxycarbonothioyl)thioacetic Acid (CAS No. 25554-84-1) stands out as a pivotal compound in modern chemical research. Its unique structural features and broad applicability make it an indispensable tool for researchers across various disciplines. As our understanding of its pharmacological and synthetic properties continues to evolve, this compound is poised to play an increasingly significant role in the development of next-generation therapeutics and advanced materials.
25554-84-1 ((Ethoxycarbonothioyl)thioacetic Acid) 関連製品
- 1361838-83-6(3-Amino-2-(3,5-dichlorophenyl)pyridine-4-methanol)
- 1806006-95-0(6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine)
- 1261889-80-8(2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol)
- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)
- 186376-18-1(tert-butyl N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate)
- 2680647-44-1(2-{2,2,2-trifluoro-N-(pyridin-2-yl)methylacetamido}acetic acid)
- 1698576-98-5(tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate)
- 2228157-13-7(1-(4-methylnaphthalen-1-yl)cyclopentylmethanamine)
- 1343175-93-8(2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine)
- 269726-89-8(Boc-(2-thienyl)-D-beta-homoalanine)
